1-Isocyanato-2-(nonyloxy)benzene
Description
This compound belongs to the phenyl isocyanate family, where substituents on the benzene ring modulate reactivity, solubility, and industrial applicability.
Properties
CAS No. |
55792-38-6 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-isocyanato-2-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14-18/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI Key |
WAQZKHFOTWBBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Carbamoyl Chloride Formation :
$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NH}2 + \text{COCl}2 \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHC(O)Cl} + \text{HCl}
$$
Conducted at 0–5°C in an inert solvent (e.g., toluene or dichloromethane), this step requires strict temperature control to minimize side reactions.Isocyanate Formation :
$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHC(O)Cl} \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + \text{HCl}
$$
Heating the intermediate to 80–120°C under reduced pressure (10–50 mmHg) facilitates HCl removal, driving the reaction to completion.
Advantages :
Limitations :
- Phosgene’s extreme toxicity necessitates specialized infrastructure and safety protocols.
- Byproduct HCl requires neutralization, increasing waste management costs.
Phosgene-Free Thermal Decomposition of Carbamates
Patent WO2009139062A1 outlines a phosgene-free route using thermal decomposition of carbamate esters derived from 2-nonyloxyaniline. This method aligns with growing industrial demand for safer processes.
Synthesis Pathway
Carbamate Formation :
Reacting 2-nonyloxyaniline with a carbonate ester (e.g., dimethyl carbonate) in the presence of a basic catalyst (e.g., NaOH):
$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NH}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHCOOCH}3 + \text{CH}_3\text{OH}
$$
Yields exceed 90% at 60–80°C.Thermal Cleavage :
The carbamate undergoes pyrolysis at 200–250°C in a continuous multistage distillation column, producing the isocyanate and methanol:
$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NHCOOCH}3 \rightarrow \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + \text{CH}3\text{OH}
$$
Unreacted carbamate and oligomers are recycled, achieving 88–95% overall efficiency.
Advantages :
- Eliminates phosgene use, enhancing workplace safety.
- Continuous operation reduces downtime and costs.
Challenges :
Reductive Carbonylation of Nitroarenes
Aryl isocyanates can also be synthesized via reductive carbonylation of nitroarenes, as described in general isocyanate chemistry. For this compound, this method starts with 2-nitrophenyl nonyl ether.
Reaction Conditions
$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NO}2 + 3\text{CO} \xrightarrow{\text{Pd/C, 150°C, 20 atm}} \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + 2\text{CO}2
$$
Palladium catalysts (e.g., Pd/C or Pd-Al₂O₃) facilitate the reaction under high-pressure CO.
Advantages :
- Avoids phosgene and amines, reducing hazardous waste.
- High selectivity (>90%) with optimized catalysts.
Limitations :
- Requires costly high-pressure equipment.
- Catalyst sensitivity to sulfur impurities necessitates feedstock purification.
Triphosgene-Mediated Synthesis
The University of Toronto thesis highlights triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene. This solid reagent releases phosgene in situ under controlled conditions.
Protocol
$$
\text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NH}2 + \text{CCl}3\text{OCO}2\text{CCl}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}6\text{H}4(\text{O}C9\text{H}{19})\text{NCO} + 3\text{HCl} + \text{CO}2
$$
Conducted at 25–40°C, this method achieves 80–85% yields with minimal phosgene exposure.
Advantages :
- Safer handling due to triphosgene’s solid state.
- Compatible with standard laboratory setups.
Drawbacks :
Comparative Analysis of Preparation Methods
Industrial and Research Implications
The carbamate pyrolysis method is gaining traction in large-scale production due to its phosgene-free nature and continuous operation. Meanwhile, reductive carbonylation offers niche applications in high-purity isocyanate synthesis. Future research should focus on:
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the nonyloxy group acts as an electron-donating substituent, enhancing the reactivity of the ring towards electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and water are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acids. These reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Addition: Ureas, carbamates, and amines.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Isocyanato-2-(nonyloxy)benzene has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, contributing to the development of materials with unique mechanical and chemical properties.
Materials Science: The compound is utilized in the production of coatings, adhesives, and foams, where its reactivity with various nucleophiles is exploited to create durable and versatile materials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The benzene ring, substituted with the nonyloxy group, enhances the reactivity of the isocyanate group by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-Isocyanato-2-(nonyloxy)benzene with similar compounds:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase isocyanate reactivity due to reduced electron density at the -NCO site . Alkoxy chains (e.g., -O-C₉H₁₉) impart hydrophobicity and reduce volatility compared to smaller substituents like -CH₃ or -Cl . Bulkier groups (e.g., nonyloxy) may hinder steric access to the -NCO group, slowing reaction kinetics in polymer synthesis.
- Molecular Weight and State: Longer alkyl/alkoxy chains (e.g., nonyloxy) increase molecular weight and tend to produce liquids or low-melting solids, whereas nitro-substituted analogs are often solids .
Reactivity Trends:
- 1-Chloro-2-isocyanatobenzene : High reactivity with alcohols/amines due to electron-withdrawing Cl; used in agrochemical intermediates .
- 2,4′-MDI : Bifunctional isocyanate for crosslinking in spandex and polyurethane foams; heat-set efficiency ≥85% at 175–190°C .
- This compound: Predicted to exhibit slower reaction kinetics than chloro or nitro analogs, making it suitable for controlled polymer synthesis or coatings requiring flexibility .
Industrial Use Cases:
- Polymer Chemistry: Nonyloxy-substituted isocyanates may enhance compatibility with non-polar substrates or plasticizers in polyurethanes.
- Specialty Materials: Potential use in hydrophobic coatings or adhesives where reduced moisture sensitivity is critical.
Q & A
Q. What are the recommended synthetic routes for 1-Isocyanato-2-(nonyloxy)benzene, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or isocyanate functionalization. A common approach involves reacting 2-(nonyloxy)aniline with phosgene or safer alternatives like triphosgene under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization includes monitoring reaction kinetics via in situ Fourier-transform infrared (FT-IR) spectroscopy to track isocyanate (-NCO) peak formation (~2270 cm⁻¹) . Yield improvements (≥85%) are achieved by maintaining stoichiometric excess of phosgene analogs and using catalysts like triethylamine. Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the product from byproducts such as ureas or carbamates .
Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nonyloxy chain integration, isocyanate absence in final product due to reactivity).
- FT-IR : Quantify -NCO content and detect hydrolyzed impurities (e.g., urea peaks at ~1640 cm⁻¹).
- HPLC-MS : For purity assessment (>98%) and identification of trace side products.
- Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in polymer synthesis?
Methodological Answer: Discrepancies in reactivity (e.g., inconsistent crosslinking rates) may arise from variations in solvent polarity, moisture levels, or catalyst choice. To address this:
- Conduct systematic studies under controlled humidity (<50 ppm H₂O) using Karl Fischer titration.
- Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents via gel permeation chromatography (GPC) to assess molecular weight distribution.
- Use model reactions with standardized diols (e.g., 1,4-butanediol) to isolate the compound’s contribution to polymerization kinetics .
Q. What experimental strategies are recommended for studying the hydrolytic stability of this compound in aqueous environments?
Methodological Answer: Hydrolysis studies should:
- Simulate aqueous conditions at varying pH (e.g., 4–10) and temperatures (25–60°C).
- Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 270–290 nm) and quantify residual -NCO via titration (e.g., dibutylamine back-titration).
- Use LC-MS to identify degradation products (e.g., 2-(nonyloxy)aniline, CO₂). Stability enhancements may involve steric hindrance modifications or encapsulation in hydrophobic matrices .
Q. How can researchers design copolymer systems incorporating this compound to balance mechanical properties and biodegradability?
Methodological Answer:
- Monomer Selection : Pair with flexible diols (e.g., polycaprolactone diol) for elasticity or rigid aromatics (e.g., bisphenol A) for strength.
- Crosslinking Density : Adjust via stoichiometric ratios (e.g., [NCO]:[OH] = 1.0–1.2) to modulate glass transition temperature (Tg) measured by DSC.
- Biodegradability Testing : Use enzymatic assays (e.g., lipase) and soil burial studies to evaluate degradation rates. Incorporate hydrolyzable segments (e.g., ester linkages) to enhance breakdown .
Safety and Handling Protocols
Q. What are the critical safety measures for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 fpm airflow and closed-system reactors to minimize vapor exposure.
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges (OSHA PEL: 0.02 mg/m³ for isocyanates).
- Emergency Protocols : Install eyewash stations and neutralization solutions (e.g., 5% aqueous ammonia) for spills. Regularly monitor airborne isocyanates via OSHA Method 42 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
